molecular formula C17H17N5O B2473204 1-methyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide CAS No. 1211318-51-2

1-methyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2473204
CAS RN: 1211318-51-2
M. Wt: 307.357
InChI Key: AEVJBUUVOIQLQW-UHFFFAOYSA-N
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Description

1-methyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis Applications

  • Rapid Synthesis Method : Microwave-assisted synthesis techniques have facilitated the rapid and efficient production of tetrazolyl pyrazole amides, which exhibit a range of activities including bactericidal, pesticidal, herbicidal, and antimicrobial properties. This method significantly reduces the reaction time compared to conventional heating methods, illustrating the compound's relevance in the development of new antimicrobial agents (Jun Hu et al., 2011).

Antifungal Activity

  • Novel Antifungal Agents : A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally related to the compound of interest, have shown moderate to excellent activities against seven phytopathogenic fungi. Their structure-activity relationship has been explored, providing insights into developing potent antifungal agents (Shijie Du et al., 2015).

Cytotoxicity and Anticancer Activity

  • Potential Anticancer Applications : Compounds based on the pyrazole carboxamide framework have been investigated for their cytotoxic activity against cancer cells. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have shown potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the therapeutic potential of these compounds in cancer treatment (Ashraf S. Hassan et al., 2014).

Structural and NMR Studies

  • Insights into Molecular Structure : The structural analysis of N-(azol-N-yl) formamides through crystallography and dynamic NMR spectroscopy has provided detailed insights into the configuration and electronic properties of compounds containing the pyrazole motif. Such studies are crucial for understanding the interaction mechanisms of these compounds at the molecular level, which is essential for their application in drug design (L. Salazar et al., 1993).

Mechanism of Action

properties

IUPAC Name

2-methyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-21-15(10-11-18-21)17(23)19-16-13-8-5-9-14(13)20-22(16)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVJBUUVOIQLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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